molecular formula C12H13N3O2S2 B3272246 2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 565165-62-0

2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No. B3272246
CAS RN: 565165-62-0
M. Wt: 295.4 g/mol
InChI Key: FAGXJGCSEOVNKV-UHFFFAOYSA-N
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Description

The compound “2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride” is similar to the one you’re asking about . It’s a powder at room temperature and has a molecular weight of 215.68 .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA)”, has been analyzed using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), FT-IR, and Raman spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride”, have been reported . It’s a powder at room temperature .

Scientific Research Applications

2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid has a variety of applications in scientific research. It is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter. It is also used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. Additionally, it has been used as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. Finally, it has been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Mechanism of Action

Target of Action

It’s structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), a potential non-steroidal anti-inflammatory drug . Therefore, it might interact with similar targets as 2-DCABA, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid in lab experiments is its ability to selectively inhibit enzymes. This allows researchers to study the effects of enzyme inhibition on biochemical and physiological processes. However, there are some limitations to using this compound in lab experiments. For example, it is not a very stable compound and is prone to degradation. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for the use of 2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid in scientific research. One potential direction is to use this compound as a tool to study the effects of enzyme inhibition on disease states. Additionally, it could be used to study the effects of enzyme inhibition on the metabolism of drugs and other compounds. Another potential direction is to use this compound as a tool to study the effects of enzyme inhibition on the development and progression of cancer. Finally, it could be used to study the effects of enzyme inhibition on the production of proteins and other molecules.

Safety and Hazards

For “2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride”, the safety information includes hazard statements H315, H319, H335, and several precautionary statements .

properties

IUPAC Name

2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-7-4-3-5-8(2)10(7)13-11-14-15-12(19-11)18-6-9(16)17/h3-5H,6H2,1-2H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGXJGCSEOVNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
Reactant of Route 6
2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

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